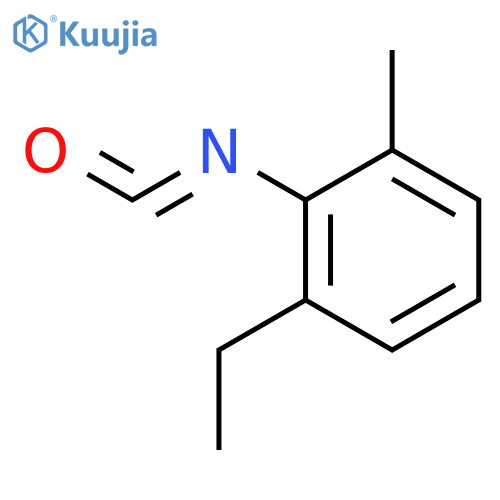Cas no 75746-71-3 (2-Ethyl-6-methylphenyl isocyanate)

75746-71-3 structure
商品名:2-Ethyl-6-methylphenyl isocyanate
2-Ethyl-6-methylphenyl isocyanate 化学的及び物理的性質
名前と識別子
-
- Benzene,1-ethyl-2-isocyanato-3-methyl-
- 1-ethyl-2-isocyanato-3-methylbenzene
- 2-ethyl-6-methylphenyl isocyanate
- 6-ethyl-2-methylbenzenisocyanate
- 2-ETHYL-6-METHYLPHENylisoCYANATE
- 2-Ethyl-6-methylphenyl isocyanate, 98%
- FT-0612256
- EN300-146745
- SCHEMBL1022432
- MFCD00013855
- AKOS009158419
- DTXSID00371368
- YMAVXDRFOILNKI-UHFFFAOYSA-N
- 75746-71-3
- A838502
- G63070
- DB-021041
- 2-Ethyl-6-methylphenyl isocyanate
-
- MDL: MFCD00013855
- インチ: InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3
- InChIKey: YMAVXDRFOILNKI-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=CC(=C1N=C=O)C
計算された属性
- せいみつぶんしりょう: 161.08400
- どういたいしつりょう: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 29.4Ų
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.034 g/mL at 25 °C(lit.)
- ふってん: 84-85 °C/5 mmHg(lit.)
- フラッシュポイント: 華氏温度:204.8°f
摂氏度:96°c - 屈折率: n20/D 1.532(lit.)
- PSA: 29.43000
- LogP: 2.52470
- かんど: Moisture Sensitive/Lachrymatory
2-Ethyl-6-methylphenyl isocyanate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:UN 2206 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23-S26-S36
-
危険物標識:

- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22
2-Ethyl-6-methylphenyl isocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Ethyl-6-methylphenyl isocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146745-0.25g |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 0.25g |
$328.0 | 2023-06-06 | ||
| Enamine | EN300-146745-1.0g |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 1g |
$355.0 | 2023-06-06 | ||
| Enamine | EN300-146745-5.0g |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 5g |
$1033.0 | 2023-06-06 | ||
| TRC | E113875-2.5g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 2.5g |
$ 95.00 | 2022-06-05 | ||
| Apollo Scientific | OR0473-1g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 95 | 1g |
£22.00 | 2025-02-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 478792-1G |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 98% | 1G |
276.13 | 2021-05-17 | |
| abcr | AB145407-250mg |
2-Ethyl-6-methylphenyl isocyanate, 95%; . |
75746-71-3 | 95% | 250mg |
€67.50 | 2023-09-17 | |
| Enamine | EN300-146745-500mg |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 500mg |
$535.0 | 2023-09-29 | ||
| Enamine | EN300-146745-50mg |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 50mg |
$468.0 | 2023-09-29 | ||
| Enamine | EN300-146745-2500mg |
1-ethyl-2-isocyanato-3-methylbenzene |
75746-71-3 | 2500mg |
$1089.0 | 2023-09-29 |
2-Ethyl-6-methylphenyl isocyanate 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
75746-71-3 (2-Ethyl-6-methylphenyl isocyanate) 関連製品
- 2958-62-5(2,4,6-Trimethylphenyl isocyanate)
- 20458-99-5(1,3-diethyl-2-isocyanatobenzene)
- 102561-43-3(2-isopropyl-6-methylphenyl isocyanate)
- 40411-25-4(1-ethyl-2-isocyanatobenzene)
- 190774-57-3(2-propylphenyl isocyanate)
- 28556-81-2(2,6-Dimethylphenyl isocyanate)
- 28178-42-9(2,6-Diisopropylphenyl isocyanate)
- 56309-56-9(2-isopropylphenyl isocyanate)
- 51163-29-2(1-isocyanato-2,4-dimethylbenzene)
- 614-68-6(1-isocyanato-2-methylbenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75746-71-3)2-Ethyl-6-methylphenyl isocyanate

清らかである:99%
はかる:5g
価格 ($):239.0